molecular formula C9H10BrClFN B1520461 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1235439-87-8

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1520461
CAS No.: 1235439-87-8
M. Wt: 266.54 g/mol
InChI Key: SAYHINNJNGVRQX-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrFN·HCl. It is a brominated and fluorinated derivative of tetrahydroquinoline, which is a heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination and Fluorination: Starting from tetrahydroquinoline, the compound can be brominated using bromine (Br2) and fluorinated using a fluorinating agent such as Selectfluor.

  • Reduction: The compound can be synthesized by reducing a suitable precursor, such as 6-bromo-8-fluoroquinoline, using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the bromination and fluorination of tetrahydroquinoline. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Reduction reactions can be performed to obtain different derivatives.

  • Substitution: Substitution reactions can occur at the bromine or fluorine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives at the bromine or fluorine positions.

Scientific Research Applications

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

  • Industry: It is used in the chemical industry for the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds, such as:

  • 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: This compound lacks the fluorine atom present in this compound.

  • 8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: This compound lacks the bromine atom present in this compound.

The presence of both bromine and fluorine atoms in this compound gives it unique chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYHINNJNGVRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)F)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-87-8
Record name Quinoline, 6-bromo-8-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
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6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
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6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
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Reactant of Route 6
Reactant of Route 6
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

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